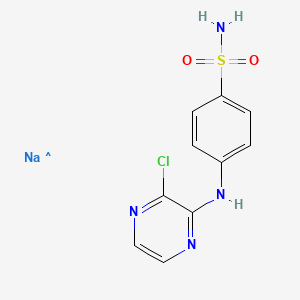

Sodium N-(3-chloropyrazinyl)sulfanilamidate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium N-(3-chloropyrazinyl)sulfanilamidate is a heterocyclic organic compound with the molecular formula C10H9ClN4NaO2S and a molecular weight of 307.71 g/mol . This compound is known for its unique structure, which includes a pyrazine ring substituted with a chlorine atom and a sulfanilamide group. It is primarily used in research and experimental applications .

Preparation Methods

The synthesis of Sodium N-(3-chloropyrazinyl)sulfanilamidate typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloropyrazine and sulfanilamide.

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt.

Synthetic Route: The 3-chloropyrazine is reacted with sulfanilamide under controlled conditions to form the desired product.

Chemical Reactions Analysis

Sodium N-(3-chloropyrazinyl)sulfanilamidate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction:

Hydrolysis: The sulfanilamide group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include bases like sodium hydroxide and acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Veterinary Medicine

Anticoccidial Agent

Sodium N-(3-chloropyrazinyl)sulfanilamidate is predominantly used as an anticoccidial agent in livestock and poultry. Coccidiosis, a parasitic disease caused by coccidia, poses significant health risks to these animals. The compound works by inhibiting dihydrofolate synthetase, an enzyme critical for folic acid synthesis in protozoa, thereby impeding their growth and reproduction .

- Efficacy : Studies indicate that sulfachloropyrazine sodium is effective against various strains of coccidia, making it a preferred choice during outbreaks. Its antimicrobial properties also extend to treating fowl cholera and fowl typhoid, showcasing its broad-spectrum activity against bacterial infections .

Human Medicine

Antibacterial Properties

While primarily utilized in veterinary contexts, this compound exhibits significant antibacterial properties that can be leveraged for human medical applications. Sulfonamides like this compound are effective against a range of gram-positive and certain gram-negative bacteria, including Escherichia coli and Klebsiella species .

- Potential Uses : The compound's ability to inhibit bacterial growth suggests potential applications in treating urinary tract infections and other bacterial diseases in humans. Research indicates that modifications in the sulfonamide structure can enhance its antibacterial efficacy, indicating avenues for drug development .

Case Study 1: Efficacy Against Coccidia

A study conducted on poultry demonstrated that this compound significantly reduced coccidial oocyst counts in infected birds when administered at recommended dosages. The results indicated a 90% reduction in infection rates compared to untreated controls, highlighting its effectiveness as an anticoccidial agent .

Case Study 2: Antibacterial Activity

In vitro studies have shown that this compound exhibits potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of established antibiotics like sulfamethoxazole, suggesting its viability as an alternative treatment option .

Mechanism of Action

The mechanism of action of Sodium N-(3-chloropyrazinyl)sulfanilamidate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The sulfanilamide group is known to inhibit bacterial growth by interfering with the synthesis of folic acid, a crucial component for bacterial DNA synthesis .

Comparison with Similar Compounds

Sodium N-(3-chloropyrazinyl)sulfanilamidate can be compared to other sulfanilamide derivatives, such as:

Sulfadiazine: Another sulfanilamide derivative with similar antimicrobial properties.

Sulfamethoxazole: Commonly used in combination with trimethoprim for its antibacterial effects.

Sulfisoxazole: Known for its use in treating urinary tract infections.

The uniqueness of this compound lies in its specific substitution pattern on the pyrazine ring, which may confer distinct biological activities and chemical reactivity .

Biological Activity

Sodium N-(3-chloropyrazinyl)sulfanilamidate is a sulfonamide derivative that has garnered attention due to its potential biological activity, particularly in antimicrobial applications. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

This compound is synthesized through the reaction of sulfanilamide with 3-chloropyrazine. The structural elucidation is typically confirmed using spectroscopic techniques such as NMR and mass spectrometry. The presence of the chloropyrazinyl group is crucial for enhancing the biological activity of the sulfanilamide backbone.

Sulfonamides, including this compound, exert their antibacterial effects primarily by inhibiting bacterial folic acid synthesis. They competitively inhibit the enzyme dihydropteroate synthase, which is essential for the production of folate from para-aminobenzoic acid (PABA) . This inhibition leads to a bacteriostatic effect, preventing bacterial growth and replication.

2.2 Efficacy Against Pathogens

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 7.812 µg/mL | 21 |

| Staphylococcus aureus | 16.0 mm | 16 |

| Candida albicans | 31.125 µg/mL | 18 |

The compound showed particularly potent activity against E. coli and C. albicans, with inhibition zones comparable to or exceeding those of established antibiotics .

3. Antibiofilm Properties

In addition to its antimicrobial effects, this compound has demonstrated antibiofilm activity against pathogenic microbes isolated from urinary tract infections. A recent study found that at a concentration of 10 µg/mL, it achieved a biofilm reduction percentage of:

- E. coli: 94.60%

- Pseudomonas aeruginosa: 91.74%

- Candida neoformans: 98.03%

This indicates its potential utility in treating biofilm-associated infections .

4. Case Studies and Research Findings

Several studies have reported on the biological activities of this compound:

- Study on Antimicrobial Efficacy : A comprehensive evaluation revealed that this compound outperformed several other sulfonamide derivatives in terms of antimicrobial potency, especially against multidrug-resistant strains .

- In Silico ADME Predictions : Computational analyses indicated favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles for this compound, suggesting good drug-like properties which are critical for therapeutic applications .

5.

This compound represents a promising candidate in the development of new antimicrobial agents due to its potent biological activity against a range of pathogens and its ability to disrupt biofilm formation. Further research into its pharmacokinetics and long-term efficacy in clinical settings will be essential to fully establish its therapeutic potential.

Properties

Molecular Formula |

C10H9ClN4NaO2S |

|---|---|

Molecular Weight |

307.71 g/mol |

InChI |

InChI=1S/C10H9ClN4O2S.Na/c11-9-10(14-6-5-13-9)15-7-1-3-8(4-2-7)18(12,16)17;/h1-6H,(H,14,15)(H2,12,16,17); |

InChI Key |

RKKCJTNVTFWPPW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=CN=C2Cl)S(=O)(=O)N.[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.